

Application Note: Quantification of Berberine in Biological Matrices by HPLC-MS/MS

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Compound of Interest

Compound Name: *Berberastine*

Cat. No.: *B1212728*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Berberine is a quaternary ammonium salt from the protoberberine group of isoquinoline alkaloids found in various plants, including *Berberis* species. It has been used in traditional medicine and is studied for its antimicrobial, anti-inflammatory, and blood sugar-regulating properties[1]. Accurate and sensitive quantification of berberine in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical studies. This application note details a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of berberine in plasma and serum.

Principle

This method utilizes reversed-phase HPLC to separate berberine from endogenous matrix components. The analyte is then detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and the internal standard, allowing for accurate quantification even at very low concentrations.

Experimental Protocols

Materials and Reagents

- Berberine hydrochloride (Reference Standard)

- Berberine-d6 or other suitable internal standard (IS)[2]
- Methanol (HPLC or LC-MS grade)
- Acetonitrile (HPLC or LC-MS grade)[3]
- Water (18.2 MΩ·cm, e.g., from a Milli-Q system)[4]
- Formic acid (LC-MS grade)[2][5]
- Ammonium formate (LC-MS grade)[1][2]
- Human or rat plasma/serum (blank)
- Ethyl acetate (for Liquid-Liquid Extraction)[5]

Instrumentation

- HPLC System: Agilent 1290 Infinity II UHPLC System or equivalent[2].
- Mass Spectrometer: AB SCIEX TRIPLE QUAD™ 5500 or a comparable triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source[2].
- Analytical Column: Kinetex C18 (2.1 mm × 50 mm, 1.7 µm) or Agilent Welchrom C18[2][5].

Standard Solutions Preparation

- Stock Solutions: Prepare primary stock solutions of berberine and the internal standard (IS) at a concentration of 1 mg/mL in methanol. Store at 4°C[2].
- Working Solutions: Prepare serial dilutions of the berberine stock solution with methanol to create working solutions for calibration standards and quality control (QC) samples[2].
- Calibration Standards & QCs: Spike blank plasma or serum with the appropriate working solutions to achieve the desired concentrations for the calibration curve and QC samples. A typical calibration range is 0.5-100 ng/mL[5].

Sample Preparation

Sample preparation is critical for removing proteins and other interfering substances. Two common methods are Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).

Method A: Protein Precipitation (PPT)[\[2\]](#)[\[4\]](#)

- Pipette 100 μ L of plasma/serum sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.
- Add 300 μ L of cold acetonitrile (or methanol) containing the internal standard.
- Vortex for 3 minutes to precipitate proteins[\[2\]](#).
- Centrifuge at 14,000 rpm for 5 minutes[\[2\]](#).
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40-60°C[\[2\]](#).
- Reconstitute the residue in 100 μ L of the mobile phase[\[2\]](#).
- Vortex, centrifuge, and inject the supernatant into the HPLC-MS/MS system[\[2\]](#).

Method B: Liquid-Liquid Extraction (LLE)[\[5\]](#)

- Pipette 100 μ L of plasma sample into a glass tube.
- Add the internal standard and 1 mL of ethyl acetate[\[5\]](#).
- Vortex for 5 minutes.
- Centrifuge at 4,000 rpm for 10 minutes.
- Transfer the upper organic layer to a new tube and evaporate to dryness.
- Reconstitute the residue in 100 μ L of the mobile phase for injection.

HPLC and MS/MS Conditions

The following tables summarize the instrumental conditions for the analysis.

Table 1: HPLC Parameters

Parameter	Condition
Column	Kinetex C18 (2.1 mm × 50 mm, 1.7 µm)[2]
Mobile Phase A	10 mM Ammonium Formate / 0.1% Formic Acid in Water[2]
Mobile Phase B	Acetonitrile[2]
Elution Mode	Isocratic: 50% A / 50% B[2]
Flow Rate	0.25 mL/min[2]
Column Temperature	35°C[2]
Injection Volume	20 µL[2]

| Autosampler Temp. | 15°C[2] |

Table 2: MS/MS Parameters

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive[2]
MRM Transition (Berberine)	m/z 336.1 → 320.0[5]
MRM Transition (IS: Berberine-d6)	m/z 342.5 → 278.0[2]
Ion Spray Voltage	5000 V[2]
Temperature	700°C[2]
Curtain Gas	30 psi[2]
Collision Gas	7 psi[2]
Nebulizer Gas (GS1)	40 psi[2]

| Heater Gas (GS2) | 50 psi[2] |

Method Validation Data

The method was validated according to bioanalytical method validation guidelines. The results are summarized below.

Table 3: Linearity and Sensitivity

Analyte	Calibration Range	LLOQ
Berberine	1 - 50 pg/mL[2]	1 pg/mL[2]
Berberine	0.5 - 100 ng/mL[5]	0.5 ng/mL[5]

| Berberine | 0.1 - 100 ng/mL | 0.1 ng/mL[3] |

Table 4: Precision and Accuracy

Analyte	QC Level	Intra-day Precision (%RSD)	Intra-day Accuracy (%)	Inter-day Precision (%RSD)	Inter-day Accuracy (%)
Berberine	Low	< 12.33%[5]	$92.5 \pm 4.7\%$ [3]	< 12.33%[5]	$94.3 \pm 4.7\%$ [3]
Berberine	Medium	< 12.33%[5]	$94.4 \pm 3.7\%$ [3]	< 12.33%[5]	$94.4 \pm 3.7\%$ [3]

| Berberine | High | < 12.33%[5] | $96.0 \pm 8.4\%$ [3] | < 12.33%[5] | $91.0 \pm 8.4\%$ [3] |

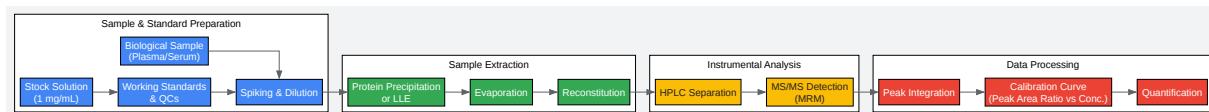
Table 5: Recovery

Analyte	QC Level	Extraction Recovery (%)
Berberine	Low	94.4 - 96.0%[3]
Berberine	Medium	94.4 - 96.0%[3]

| Berberine | High | 94.4 - 96.0%[3] |

Visualizations

The overall workflow for the quantification of berberine in biological samples is depicted below.



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Caption: Workflow for Berberine Quantification by HPLC-MS/MS.

Application

This validated HPLC-MS/MS method has been successfully applied to determine the plasma concentration of berberine in pharmacokinetic studies in both rats and humans[2][3][5]. The high sensitivity, with a lower limit of quantification (LLOQ) as low as 1 pg/mL, makes it suitable for studies involving low dosage or for tracking trace levels of the compound[2][4][6].

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